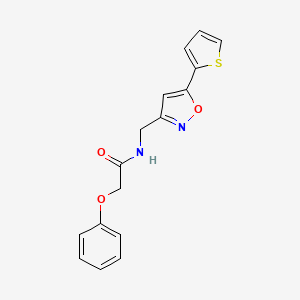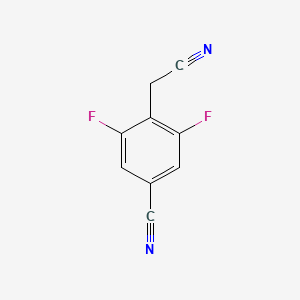
4-(Cyanomethyl)-3,5-difluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to “4-(Cyanomethyl)-3,5-difluorobenzonitrile” often involves the use of cyanomethyl salts. For instance, cyanomethyl pyridinium and isoquinolinium salts have been used in the synthesis of various heterocyclic compounds . A common technique involves reacting pyridine/isoquinolinium with cyanomethyl halides to form the desired ylide .Molecular Structure Analysis
While specific structural data for “this compound” is not available, it can be inferred that the compound has a benzene ring with a cyanomethyl group and two fluorine atoms attached. The exact structure and properties would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
The chemical reactivity of compounds similar to “this compound” often involves reactions with cyanomethyl salts. These salts have been used in the synthesis of various heterocyclic compounds such as chromeno-imidazo pyridines, isoquinolines, imidazothiazine, and others .科学的研究の応用
Chemical Synthesis
4-(Cyanomethyl)-3,5-difluorobenzonitrile serves as an important intermediate in chemical synthesis. It's used in the production of selective herbicides like cyhalofop butyl, synthesized through processes including amidation, dehydration, and fluorination. This synthesis route shows potential for industrial application (Cheng, 2006).
Halogen-Exchange Fluorination
The compound has been prepared by a halogen-exchange reaction between dichlorobenzonitrile and potassium fluoride, a method also applied to other fluoro- and chlorobenzonitrile derivatives. This process is significant in creating various fluorinated organic compounds, which are valuable in many chemical applications (Suzuki & Kimura, 1992).
Synthesis of GABA Analogues
In the pharmaceutical sector, this compound derivatives have been used in the synthesis of GABA (gamma-aminobutyric acid) analogues. GABA is a significant neurotransmitter, and its analogues have applications in treating various neurological disorders. The cyanomethylation process is a crucial step in producing these derivatives (Azam, D'souza, & Wyatt, 1996).
Preparation of Heterocyclic Compounds
This compound plays a role in preparing diverse heterocyclic compounds, including oxadiazoles and oxadiazolopyridines. These compounds have applications ranging from materials science to pharmaceuticals due to their unique chemical properties (Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988).
Photophysical Studies
This compound is also useful in photophysical studies. Research on its isomers like difluorobenzonitriles aids in understanding electronic transitions in molecules, contributing to the field of molecular spectroscopy (Ramu, Rao, & Santhamma, 1993).
Synthesis of Novel Coordination Polymers
It's involved in the synthesis of coordination polymers, compounds with diverse applications in catalysis, gas storage, and material science. The cyanide group in the molecule can undergo reactions leading to various coordination compounds with metal ions (Aijaz, Sañudo, & Bharadwaj, 2011).
将来の方向性
Future research could focus on elucidating the mechanism of regioselectivity and further molecular modifications of compounds like “4-(Cyanomethyl)-3,5-difluorobenzonitrile” for industrial applications . Additionally, the synthesis of new pyrrole derivatives has been suggested as a promising direction for future research .
特性
IUPAC Name |
4-(cyanomethyl)-3,5-difluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2N2/c10-8-3-6(5-13)4-9(11)7(8)1-2-12/h3-4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZDFIHGPACJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC#N)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2798519.png)
![Ethyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2798520.png)
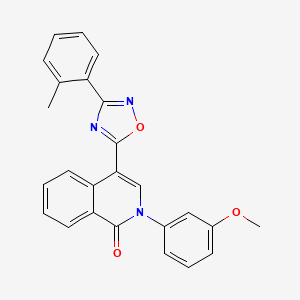


![N-butyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2798528.png)
![1-benzyl-3,5-bis[(E)-phenylmethylidene]-4-piperidinol](/img/structure/B2798530.png)
![N-{4-methoxy-6-[4-(2-propynyloxy)phenoxy]-1,3,5-triazin-2-yl}-N,N-dimethylamine](/img/structure/B2798533.png)
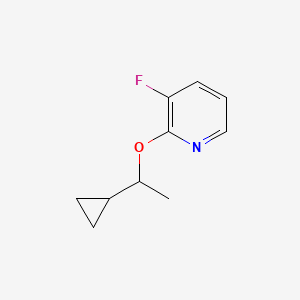

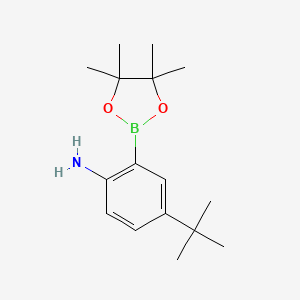
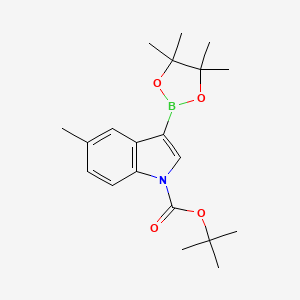
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2798538.png)
